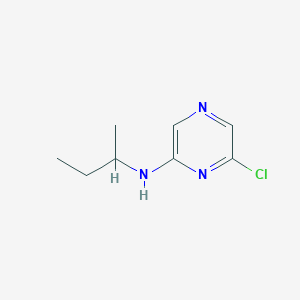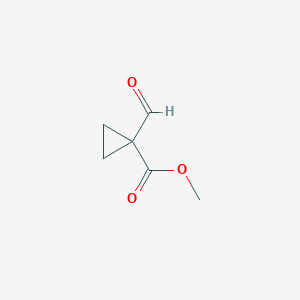
1-甲酰基环丙烷-1-甲酸甲酯
描述
Methyl 1-formylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.13 . The compound is typically stored under inert gas at temperatures between 0-10°C .
Molecular Structure Analysis
The InChI code for Methyl 1-formylcyclopropane-1-carboxylate is1S/C6H8O3/c1-9-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Methyl 1-formylcyclopropane-1-carboxylate is a liquid at 20°C . It is stored under inert gas and is sensitive to air and heat . .科学研究应用
抗抑郁和抗焦虑作用
1-甲酰基环丙烷-1-甲酸甲酯在神经精神药理学领域显示出潜力。研究表明它在动物模型中作为抗抑郁剂和抗焦虑剂的有效性。这种功效与其对不敏感于士的宁的甘氨酸受体和 N-甲基-D-天冬氨酸 (NMDA) 受体复合物的作用有关。此类化合物可能代表一类新型抗抑郁/抗焦虑剂 (Trullás 等人,1991)。
植物乙烯前体研究
这种化合物已在植物生物学领域中得到研究,特别是作为高等植物中乙烯前体 1-氨基环丙烷-1-甲酸 (ACC) 的共轭物。此类研究对于了解植物生长和发育过程至关重要 (霍夫曼等人,1982)。
神经保护特性
另一个重要的应用是在神经药理学中,它因其神经保护特性而被探索。研究表明,1-甲酰基环丙烷-1-甲酸甲酯及其衍生物可用于治疗与 N-甲基-D-天冬氨酸受体偶联阳离子通道过度激活相关的神经病变 (斯科尔尼克等人,1989)。
细菌系统中的酶抑制
酶抑制领域的研究,特别是涉及细菌酶的研究,突出了其相关性。1-甲酰基环丙烷-1-甲酸甲酯衍生物已用于研究细菌酶的抑制,如 1-氨基环丙烷-1-甲酸 (ACC) 脱氨酶。这一见解对于了解细菌代谢途径至关重要 (赵和刘洪文,2002)。
生物活性化合物中的构象限制
1-甲酰基环丙烷-1-甲酸甲酯中的环丙烷部分已被用来限制生物活性化合物的构象,增强活性并帮助生物活性构象研究。这一应用在药物化学和药物设计中至关重要 (Kazuta 等人,2002)。
安全和危害
Methyl 1-formylcyclopropane-1-carboxylate is classified as a flammable liquid and vapor . It is recommended to avoid heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and precautions should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If the compound comes into contact with skin or hair, contaminated clothing should be immediately removed, and the skin should be rinsed with water . The compound should be stored in a well-ventilated place and kept cool .
属性
IUPAC Name |
methyl 1-formylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-9-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPZPDNSMGBBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697091 | |
| Record name | Methyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-formylcyclopropane-1-carboxylate | |
CAS RN |
88157-41-9 | |
| Record name | Methyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-Formylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


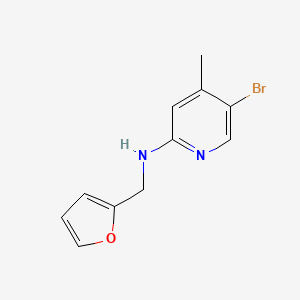
![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)
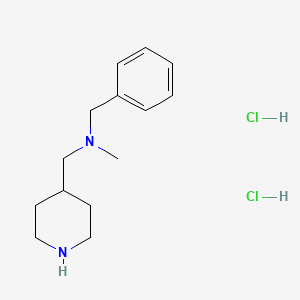
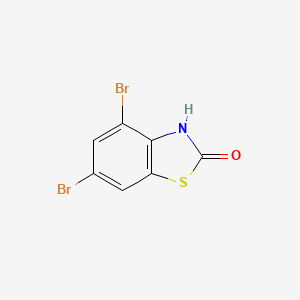
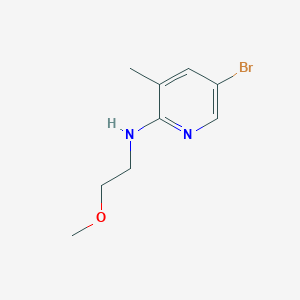
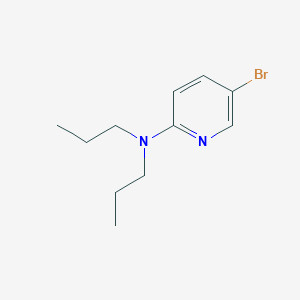
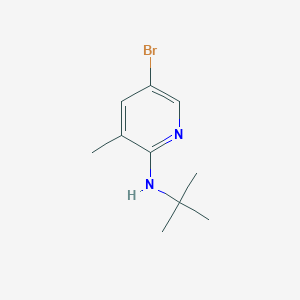
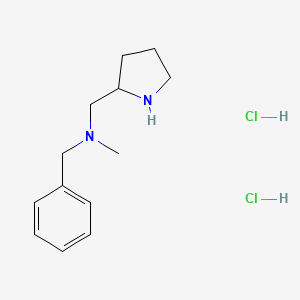
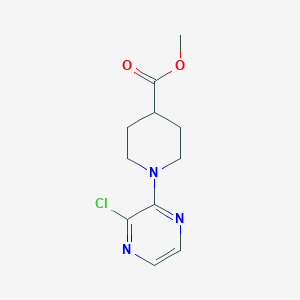
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
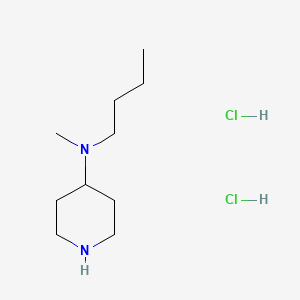
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)
